molecular formula C15H12O5 B14331292 2beta-5,7-Trihydroxyflavanone CAS No. 106009-52-3

2beta-5,7-Trihydroxyflavanone

Cat. No.: B14331292
CAS No.: 106009-52-3
M. Wt: 272.25 g/mol
InChI Key: KRSTWHCNVMDXQW-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2beta-5,7-Trihydroxyflavanone typically involves the Claisen-Schmidt condensation of appropriate benzaldehyde derivatives with acetophenone derivatives, followed by cyclization and subsequent demethylation steps. One efficient method starts with 1,3,5-trimethoxybenzene, which undergoes Friedel-Crafts acylation and selective demethylation .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from citrus fruit peels, which are rich in this compound. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the flavonoid .

Chemical Reactions Analysis

Types of Reactions: 2beta-5,7-Trihydroxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2beta-5,7-Trihydroxyflavanone has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.

    Biology: Studied for its role in modulating enzyme activities and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the food and cosmetic industries for its antioxidant properties

Mechanism of Action

The biological effects of 2beta-5,7-Trihydroxyflavanone are primarily mediated through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2beta-5,7-Trihydroxyflavanone is unique due to its high bioavailability and potent biological activities, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

106009-52-3

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(2S)-2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2/t15-/m0/s1

InChI Key

KRSTWHCNVMDXQW-HNNXBMFYSA-N

Isomeric SMILES

C1C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O

Origin of Product

United States

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